

Characterization of (1S,3R)-3-methylcyclopentan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylcyclopentanol

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This technical guide provides a comprehensive overview of the characterization of the chiral alcohol (1S,3R)-3-methylcyclopentan-1-ol. Due to the limited availability of experimental data for the enantiomerically pure compound, this guide leverages data from its corresponding racemic mixture, cis-3-methylcyclopentan-1-ol, and provides general protocols for the characterization of chiral alcohols.

Physicochemical and Spectroscopic Data

The enantiomer (1S,3R)-3-methylcyclopentan-1-ol is a component of the racemic mixture known as **cis-3-methylcyclopentanol**. The following tables summarize the available quantitative data. Spectroscopic data presented is for the mixture of isomers or the cis-isomer, as the spectra of enantiomers are identical.

Table 1: Physical and Computed Properties

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O	PubChem[1][2]
Molecular Weight	100.16 g/mol	PubChem[1][2]
IUPAC Name	(cis)-(1S,3R)-3-methylcyclopentan-1-ol	PubChem[2]
CAS Number	5631-24-3 (cis-isomer)	PubChem[2]
Exact Mass	100.088815002 Da	PubChem[2]
Topological Polar Surface Area	20.2 Å ²	PubChem[2]
XLogP3-AA	1.2	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	1	PubChem[2]
Rotatable Bond Count	0	PubChem[2]

Table 2: Spectroscopic Data

Technique	Data (for cis-3-methylcyclopentanol or mixture of isomers)	Source
¹ H NMR	Data available for the mixture of isomers.	SpectraBase[3]
¹³ C NMR	Data available for the cis-isomer.	SpectraBase[4]
Infrared (IR)	Gas-phase spectrum available for 3-methylcyclopentanol.	NIST WebBook[5][6]
Mass Spec (MS)	Electron Ionization (EI) spectrum available for 3-methylcyclopentanol.	NIST WebBook[7]

Note: Specific chemical shifts and peak assignments for NMR data can be accessed through the provided sources.

Synthesis and Optical Rotation

The enantioselective synthesis of (1S,3R)-3-methylcyclopentan-1-ol can be approached through various asymmetric synthesis strategies, often involving the reduction of a prochiral ketone precursor. While a specific synthesis protocol for this exact enantiomer is not readily available in the searched literature, general methods for producing chiral cyclopentanols can be adapted. For instance, the reduction of 3-methylcyclopentanone using a chiral reducing agent or a biocatalyst can yield enantiomerically enriched products.

A crucial aspect of characterizing a chiral molecule is the determination of its specific optical rotation. A literature value for (3R)-3-methylcyclopentan-1-ol, which is stated to be predominantly the cis-isomer, reports a specific rotation of -6.1° (neat). As enantiomers have equal and opposite optical rotations, the specific rotation of (1S,3R)-3-methylcyclopentan-1-ol is predicted to be $+6.1^\circ$ (neat).

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of (1S,3R)-3-methylcyclopentan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the molecular structure and stereochemistry.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the purified alcohol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Instrumentation:** A standard NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**

- ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
- Data Analysis: Process the spectra to determine chemical shifts (ppm) and coupling constants (Hz). Compare the obtained spectra with reference data for **cis- and trans-3-methylcyclopentanol** to confirm the relative stereochemistry.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), as a solution in a suitable solvent (e.g., CCl_4), or as a thin film on a salt plate (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Data Analysis: Identify characteristic absorption bands, such as the broad O-H stretch of the alcohol group (around $3300\text{-}3500\text{ cm}^{-1}$) and the C-H stretches of the cyclopentane ring.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Use a suitable ionization technique, typically Electron Ionization (EI) for this type of molecule.
- Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

- Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
- Data Analysis: Identify the molecular ion peak (M^+) to confirm the molecular weight and analyze the fragmentation pattern to gain structural information.

Chiral Gas Chromatography (GC) for Enantiomeric Purity

Objective: To determine the enantiomeric excess (% ee) of a sample of (1S,3R)-3-methylcyclopentan-1-ol.

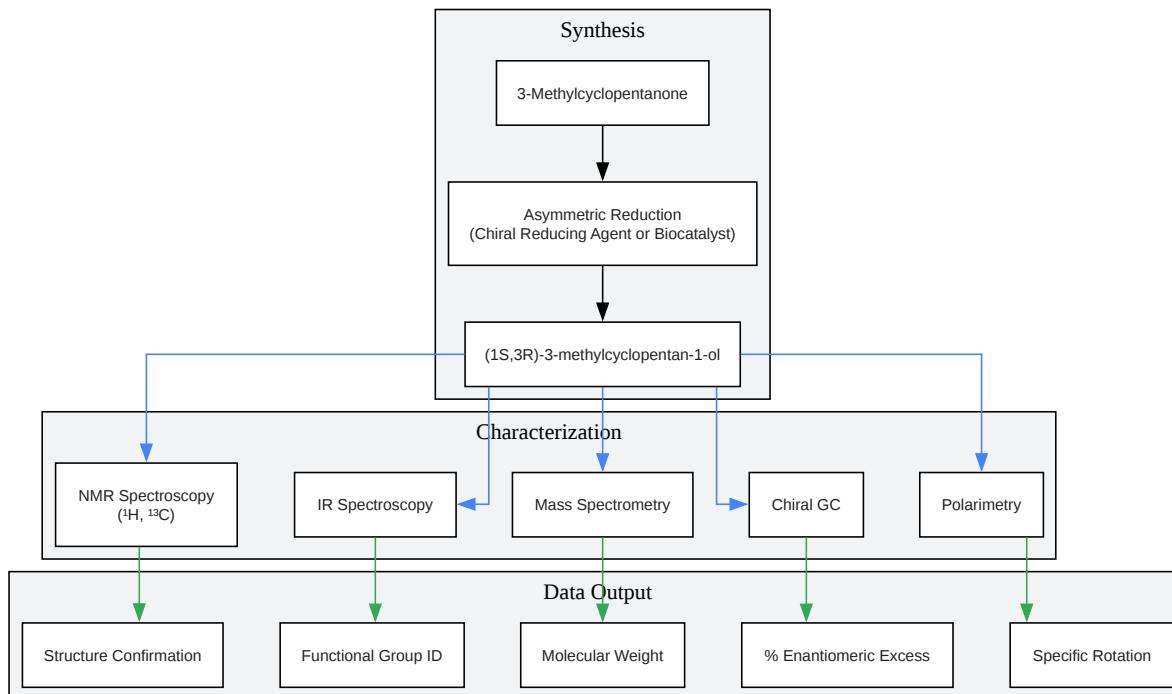
Methodology:

- Derivatization (optional but recommended): To improve separation and peak shape, the alcohol can be derivatized to a less polar ester. A common procedure is acetylation:
 - In a vial, dissolve ~10 mg of the alcohol in 1 mL of dichloromethane.
 - Add acetic anhydride (2 equivalents) and a catalytic amount of a base (e.g., pyridine or DMAP).
 - Stir the reaction at room temperature until complete (monitor by TLC).
 - Quench the reaction with water, extract the organic layer, dry it over anhydrous sodium sulfate, and prepare a dilute solution for GC analysis.
- Instrumentation: A gas chromatograph equipped with a chiral stationary phase (CSP) column (e.g., a cyclodextrin-based column) and a Flame Ionization Detector (FID).
- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 250 °C
 - Carrier Gas: Helium or Hydrogen.

- Oven Temperature Program: Optimize a temperature ramp to achieve baseline separation of the enantiomers (e.g., start at 80 °C and ramp to 150 °C at 5 °C/min).
- Data Analysis:
 - Inject a racemic standard to determine the retention times of the two enantiomers.
 - Inject the sample and integrate the peak areas of the two enantiomers.
 - Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

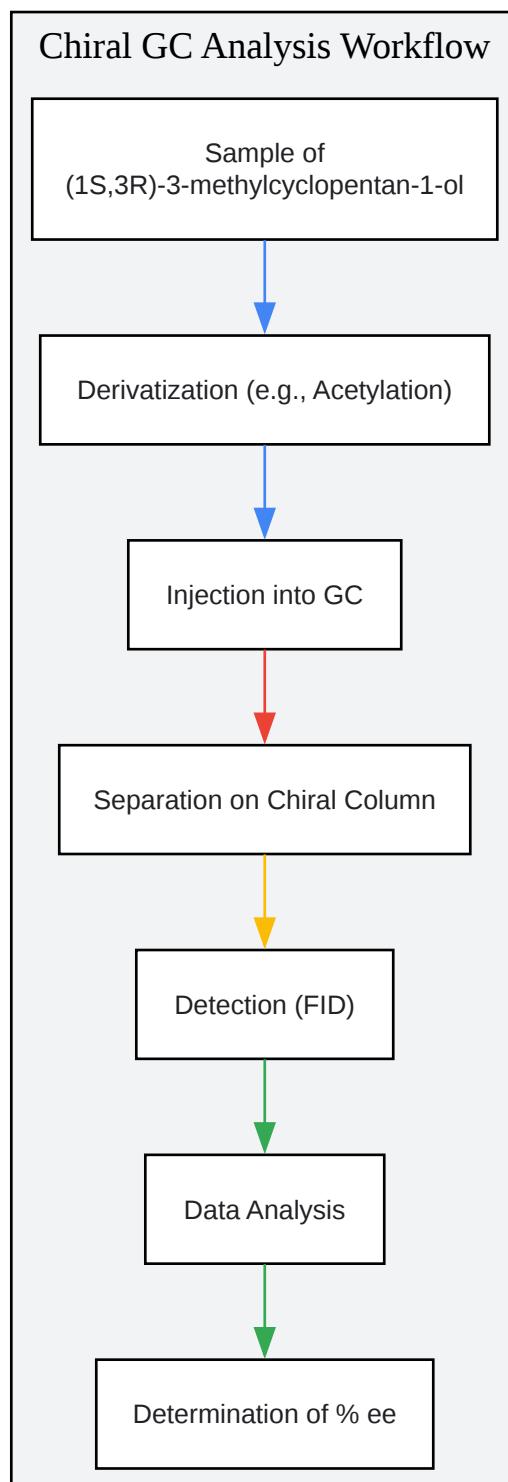
Visualizations

The following diagrams illustrate the logical workflow for the characterization of (1S,3R)-3-methylcyclopentan-1-ol.



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Caption: Workflow for Synthesis and Characterization.



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Caption: Chiral GC Analysis Workflow.

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